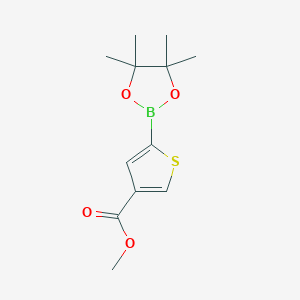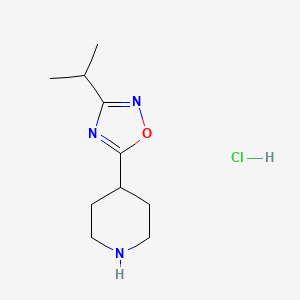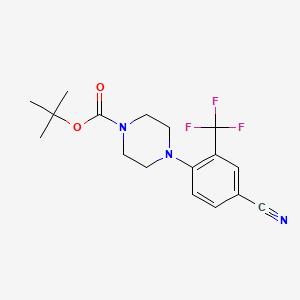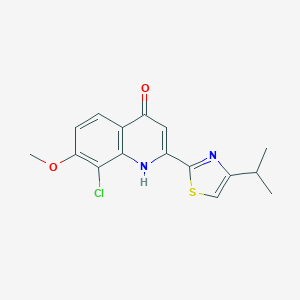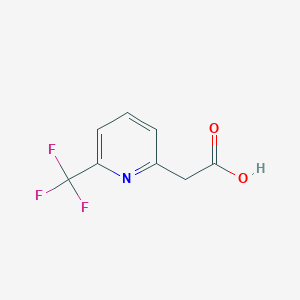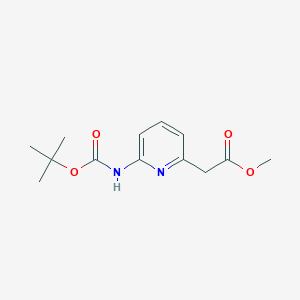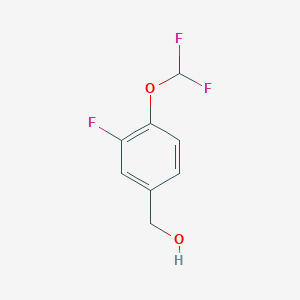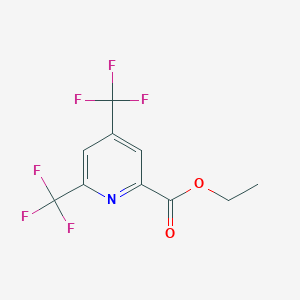
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine involves a process of NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates . Another example is the synthesis of ethyl 5,5-dicyano-4,6-diaryl-2-hydroxy-2-(trifluoromethyl)piperidine-3-carboxylates and dialkyl 4,6-diaryl-5-cyano-2-hydroxy-2-(trifluoromethyl)piperidine-3,5-dicarboxylates, which involves a Knoevenagel–Michael–Mannich–cyclization cascade of aldehydes, cyano-containing C-H acids, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ammonium acetate .Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate has been utilized in the synthesis of various pyridine derivatives. For instance, it was involved in the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, showcasing its versatility in organic synthesis (Yang et al., 2013).
Development of Vasodilation Agents Research indicates the potential application of this compound in the development of vasodilation agents. A study involving the synthesis of new 3-pyridinecarboxylates demonstrated considerable vasodilation properties, highlighting the medical and pharmacological significance of ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate (Girgis et al., 2008).
Luminescent Property Studies The compound's derivatives have been studied for their luminescent properties. Research on CdII complexes of bis(iminoalkyl)pyridine, including derivatives of ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate, showed significant luminescent properties at room temperature (Fan et al., 2004).
Catalysis in Chemical Reactions It has been employed as a catalyst in chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, yielding highly functionalized tetrahydropyridines (Zhu et al., 2003).
Involvement in Polymerization Processes The compound plays a role in polymerization processes. For example, iron(II) complexes with bis(imino)pyridine ligands, including ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate derivatives, have been used in atom transfer radical polymerization of (meth)acrylate monomers, demonstrating its application in material science and engineering (Abu-Surrah et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4,6-bis(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)6-3-5(9(11,12)13)4-7(17-6)10(14,15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCLHBEITUVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



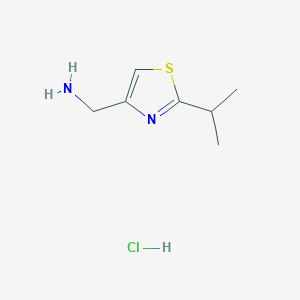
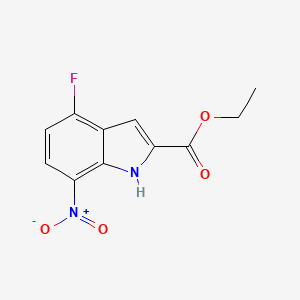
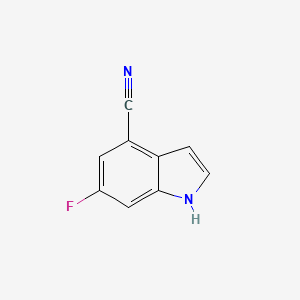
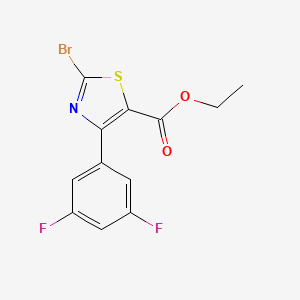
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
